2,4,6-Trifluorobenzonitrile
Overview
Description
2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative with the molecular formula C₇H₂F₃N. It is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 2, 4, and 6, along with a nitrile group at position 1. This compound is known for its unique electronic and physical properties, making it valuable in various fields of chemistry and industry .
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of benzonitrile using elemental fluorine or other fluorinating agents. This process typically requires controlled conditions to ensure selective fluorination at the desired positions.
Substitution Reactions: Another approach involves the substitution of hydrogen atoms in benzonitrile with fluorine atoms using reagents like potassium fluoride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, Raney-Nickel catalyst, methanol solution of ammonia, temperature range of 25-120°C.
Substitution: Potassium fluoride, organic solvents, and suitable catalysts.
Major Products:
Reduction: 2,4,6-Trifluorobenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mechanism of Action
Target of Action
2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative It’s known that benzonitrile derivatives are often used in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
As a fluorinated benzonitrile derivative, it’s likely that it interacts with its targets through the electrophilic properties of the nitrile group and the electron-withdrawing effects of the fluorine atoms .
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may participate in various chemical reactions, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s soluble in methanol , which suggests it could be absorbed and distributed in the body when dissolved in suitable solvents. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
As a compound used in organic synthesis , it’s likely that its primary effects are seen at the molecular level, influencing the formation of various organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions are recommended to be 2-8°C , suggesting that temperature can affect its stability. Moreover, its solubility in methanol indicates that the presence of suitable solvents is necessary for its effective use.
Scientific Research Applications
2,4,6-Trifluorobenzonitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with unique electronic properties, such as liquid crystals and polymers.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
2,4,5-Trifluorobenzonitrile: Similar in structure but with the fluorine atoms at positions 2, 4, and 5.
2,3,6-Trifluorobenzonitrile: Another isomer with fluorine atoms at positions 2, 3, and 6.
Uniqueness: 2,4,6-Trifluorobenzonitrile is unique due to the symmetrical placement of the fluorine atoms, which imparts specific electronic characteristics and reactivity patterns. This makes it particularly useful in applications requiring precise control over electronic properties and reactivity .
Properties
IUPAC Name |
2,4,6-trifluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKFGTCCOJIUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353182 | |
Record name | 2,4,6-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96606-37-0 | |
Record name | 2,4,6-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common use of 2,4,6-Trifluorobenzonitrile in chemical synthesis?
A1: this compound serves as a versatile precursor in organic synthesis. A key application is its reaction with ammonia to yield 2,4,6-trifluorobenzylamine [, , ]. This transformation highlights the reactivity of the nitrile group towards nucleophilic attack, a common strategy in building more complex molecules.
Q2: Are there any challenges in synthesizing 2-amino-4,6-difluorobenzonitrile using this compound as a starting material?
A2: While this compound can be used to synthesize 2-amino-4,6-difluorobenzonitrile, a direct approach using Sandmeyer cyanation on 2,4-difluoro-6-nitroaniline proves unsuccessful []. This failure arises from the preferential nucleophilic substitution of the fluorine atom at the 2-position by hydroxide ions, resulting in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. This highlights the need for alternative synthetic routes to obtain the desired 2-amino-4,6-difluorobenzonitrile.
Q3: How does the molecular structure of this compound influence its crystal packing?
A3: The crystal structure of this compound reveals the presence of three crystallographically independent molecules []. Two of these molecules possess m symmetry, while the third exhibits mm symmetry. Notably, each independent molecule forms planar or nearly planar layers with molecules of the same type. The interlayer interactions are characterized by three distinct types of contacts, two of which share similarities, while the third stands out as significantly different. The packing within the layers bears resemblance to that observed in 2,5- and 3,6-difluorobenzonitrile, characterized by weak C-H...N interactions that hold the molecules together within the layers.
Q4: Has this compound been explored in material science applications?
A4: Yes, this compound serves as a building block for electron transport materials (ETMs) in organic light-emitting diodes (OLEDs) []. A notable example is its use in synthesizing 2,4,6-tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile (iTPBI-CN). This compound demonstrates excellent performance as an ETM due to its deeper Lowest Unoccupied Molecular Orbital (LUMO) level compared to other similar compounds. This characteristic facilitates efficient electron injection, leading to enhanced device efficiency in OLEDs.
Q5: What are the advantages of using this compound in the synthesis of iTPBI-CN for OLED applications?
A5: The use of this compound in synthesizing iTPBI-CN offers several advantages for OLED applications []. Firstly, it allows for a simplified, one-step C–N coupling reaction, reducing the complexity compared to the multi-step synthesis of other ETMs like 2,2,2-(1,3,5-phenylene)-tris(1-phenyl-1H-benzimidazole) (TBPI). Secondly, the introduction of the cyano moiety in iTPBI-CN leads to a higher glass transition temperature (139 °C) compared to TPBI (124 °C), improving its thermal stability. Lastly, the deeper LUMO level of iTPBI-CN (2.79 eV) compared to TPBI (2.38 eV) results in more efficient electron injection and higher device efficiency in OLEDs.
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